

# Technical Guide: Starting Materials & Synthesis of 5-Methoxy-6-nitro-1H-indole[1]

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## Compound of Interest

Compound Name: 5-Methoxy-6-nitro-1H-indole

CAS No.: 175913-29-8

Cat. No.: B2914146

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## Executive Summary

Target Molecule: **5-Methoxy-6-nitro-1H-indole** (CAS: 4769-75-9) Core Challenge: Regioselective introduction of the nitro group at the C6 position while avoiding the sterically crowded C4 position and the reactive C3 position.[1] Primary Strategy: Electrophilic aromatic substitution (

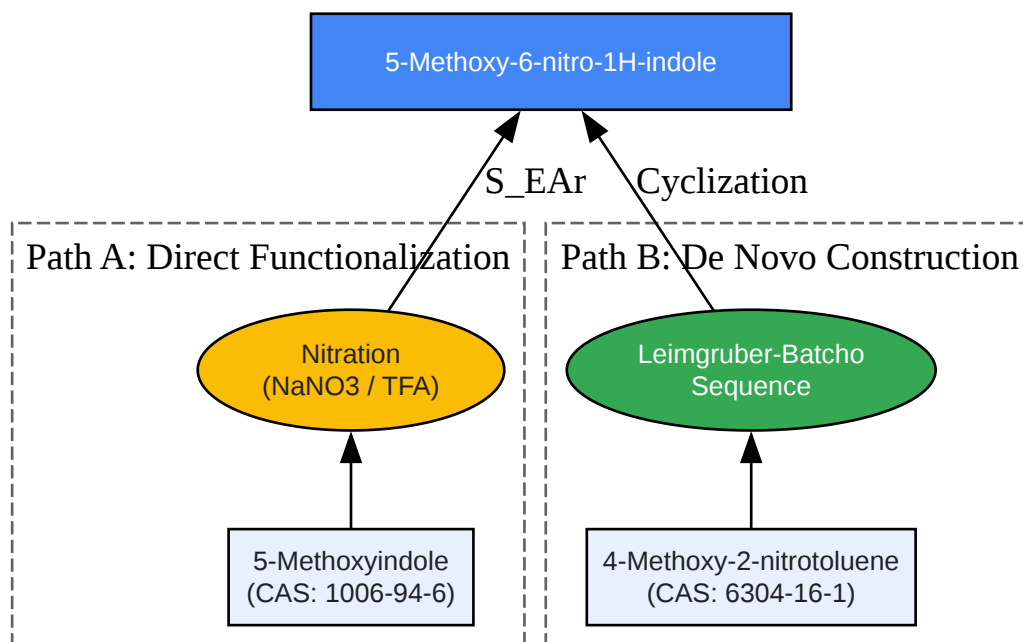
) of 5-methoxyindole using regiocontrolled nitration conditions.[1] Alternative Strategy: Leimgruber-Batcho indole synthesis starting from substituted nitrotoluenes for absolute regiocontrol.[1]

## Retrosynthetic Analysis

The synthesis of 5-methoxy-6-nitroindole can be disconnected via two distinct logic gates:

- Path A (Functionalization): Disconnection of the C6-Nitro bond.[1] This requires a parent indole (5-methoxyindole) and a nitrating agent.[1][2][3] The directing effect of the C5-methoxy group (ortho/para director) activates C4 and C6.[1] Steric hindrance at C4 favors C6.[1]

- Path B (Construction): Disconnection of the pyrrole ring C2-C3 and N1-C7a bonds.[1] This points to a 2-nitrotoluene precursor.[1]



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Figure 1: Retrosynthetic disconnection showing the two primary routes.

## Route 1: Direct Nitration of 5-Methoxyindole (Preferred)[1]

This is the most common laboratory and industrial route due to the low cost of 5-methoxyindole.[1] While nitration of indoles is notoriously prone to polymerization (acid-catalyzed) and oxidation, the use of Sodium Nitrate (

) in Trifluoroacetic Acid (TFA) provides a mild, controlled environment that favors the 6-nitro isomer.[1]

### Starting Material Profile

Compound	CAS No.[1][4]	Purity Req.[1][5][6][7]	Key Hazard
5-Methoxyindole	1006-94-6	>98% HPLC	Light Sensitive, Air Sensitive
Sodium Nitrate	7631-99-4	ACS Reagent	Oxidizer
Trifluoroacetic Acid	76-05-1	>99%	Corrosive, Volatile

## Mechanism & Regioselectivity

The methoxy group at C5 is a strong electron-donating group (EDG) that directs electrophilic substitution to the ortho (C4, C6) and para (C3a - bridgehead, inaccessible) positions.[1]

- C3 Position: Naturally the most reactive in indoles.[1] Must be managed by temperature control or protonation of the nitrogen.
- C4 Position: Ortho to OMe but exhibits significant peri-strain with C3-H.[1]
- C6 Position: Ortho to OMe and sterically accessible.[1] This is the kinetic and thermodynamic product under controlled acidic conditions.[1]

## Experimental Protocol (Self-Validating)

Scale: 10 mmol basis

- Dissolution: Dissolve 5-methoxyindole (1.47 g, 10 mmol) in Trifluoroacetic acid (TFA, 15 mL). The solution typically turns dark; cool immediately to 0°C.[1]
- Nitration: Add solid (0.935 g, 11 mmol, 1.1 equiv) in small portions over 20 minutes. Critical: Maintain temperature <5°C to prevent polynitration or polymerization.[1]
- Reaction: Stir at 0°C for 2 hours. Monitor via TLC (EtOAc/Hexane 1:3). The starting material (

) should disappear, and two lower spots (4-nitro and 6-nitro) will appear.[1] The 6-nitro isomer is typically the more polar (lower

) or distinct yellow spot.[1]

- Quenching: Pour the reaction mixture onto 100 g of crushed ice/water. A yellow/orange precipitate forms.[1]
- Isolation: Filter the solid. Wash copiously with water to remove TFA.[1]
- Purification: The crude solid is a mixture of 4-nitro and 6-nitro isomers (ratio typically 1:3 to 1:6).[1]
  - Recrystallization: Boil in Ethanol/Acetone. The 6-nitro isomer is less soluble and crystallizes out upon cooling.[1]
  - Column Chromatography: If high purity is required, separate on silica gel (Gradient: 10-40% EtOAc in Hexanes).[1]

Yield: 50-65% (isolated 6-nitro isomer).[1]

## Route 2: Leimgruber-Batcho Synthesis (Regiospecific)[1]

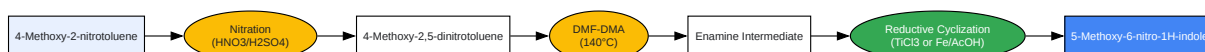
For applications requiring absolute regiocontrol or where separation of isomers is difficult on a large scale, the Leimgruber-Batcho synthesis is the superior "construction" strategy.[1] It builds the pyrrole ring onto a pre-functionalized benzene ring.[1]

### Starting Material Profile

Compound	CAS No.[1][4]	Role
4-Methoxy-2-nitrotoluene	6304-16-1	Scaffold Precursor
DMF-DMA	4637-24-5	Enamine Former
Titanium(III) Chloride	7705-07-9	Selective Reductant

### Synthetic Pathway[1][2][8][9][10][11][12]

- Precursor Preparation: Nitration of 4-methoxy-2-nitrotoluene yields 4-methoxy-2,5-dinitrotoluene.[1]
  - Logic: The methoxy group directs the incoming nitro group to the ortho position (C5), which is chemically distinct from the existing nitro (C2) and methyl (C1).
- Enamine Formation: Reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) converts the activated methyl group (acidified by o/p-nitro groups) into a -dimethylamino-styrene derivative.[1]
- Reductive Cyclization: Selective reduction of the styrenyl nitro group (at C2) triggers cyclization to the indole.
  - Challenge: The molecule contains two nitro groups.[1][2][7][8] Standard hydrogenation ( ) will reduce both to amines.
  - Solution: Use Titanium(III) Chloride ( ) or buffered Sodium Dithionite, which can be tuned to reduce the electron-deficient enamine-nitro group preferentially over the aromatic nitro group, or partial hydrogenation strategies.[1] Note: This route is chemically elegant but technically demanding due to the reduction selectivity.



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Figure 2: The Leimgruber-Batcho pathway for de novo construction.[1]

## Comparative Analysis

Feature	Direct Nitration (Route 1)	Leimgruber-Batcho (Route 2)
Step Count	1 Step	3 Steps
Starting Material Cost	Low (5-Methoxyindole is a commodity chemical)	Medium (Precursors are specialized)
Regioselectivity	Moderate (Requires isomer separation)	High (Regiospecific by design)
Scalability	High (Simple reagents, standard workup)	Medium (High temp, selective reduction)
Recommendation	Primary Choice for Drug Discovery	Choice for Process Chemistry/Scale-up

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